N-(2,3-Dichlorophenyl)piperazine-d8
CAS No.: 1185116-86-2
Cat. No.: VC0018726
Molecular Formula: C10H12Cl2N2
Molecular Weight: 239.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185116-86-2 |
|---|---|
| Molecular Formula | C10H12Cl2N2 |
| Molecular Weight | 239.169 |
| IUPAC Name | 2,2,3,3,5,5,6,6-octadeuterio-1-(2,3-dichlorophenyl)piperazine |
| Standard InChI | InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2 |
| Standard InChI Key | UDQMXYJSNNCRAS-DUSUNJSHSA-N |
| SMILES | C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl |
Introduction
Chemical Identity and Structure
N-(2,3-Dichlorophenyl)piperazine-d8 is a deuterated derivative of 2,3-dichlorophenylpiperazine, where eight hydrogen atoms in the piperazine ring have been replaced with deuterium atoms. This compound belongs to the phenylpiperazine family, a group of chemicals with significant pharmaceutical relevance.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Registry Number | 1185116-86-2 |
| Molecular Formula | C₁₀H₄Cl₂D₈N₂ |
| Molecular Weight | 239.17 g/mol |
| Synonyms | DCPP-d8, 4-(2,3-Dichlorophenyl)piperazine-d8, 1-(2,3-Dichlorophenyl)piperazine-d8 |
The compound features a 2,3-dichlorophenyl group attached to a piperazine ring where all eight hydrogen atoms have been replaced with deuterium atoms. The deuteration provides stability for analytical applications while maintaining the chemical behavior of the non-deuterated compound.
Physical Properties
N-(2,3-Dichlorophenyl)piperazine-d8 exists as a brown oily substance at standard temperature and pressure. Its solubility profile indicates good dissolution in organic solvents including chloroform and dichloromethane, suggesting moderate lipophilicity consistent with its chemical structure.
| Property | Description |
|---|---|
| Physical State | Oil |
| Color | Brown |
| Solubility | Soluble in chloroform and dichloromethane |
Relationship to 2,3-Dichlorophenylpiperazine
N-(2,3-Dichlorophenyl)piperazine-d8 is the deuterated analog of 2,3-dichlorophenylpiperazine (2,3-DCPP), which has significant pharmacological importance. The non-deuterated 2,3-DCPP serves as both a precursor in the synthesis of the antipsychotic medication aripiprazole and emerges as one of its metabolites during metabolic processing.
Applications in Research and Analysis
Use as an Analytical Standard
N-(2,3-Dichlorophenyl)piperazine-d8 serves as an important analytical standard in pharmaceutical and toxicological analyses. The deuterium labeling provides a distinct mass spectrometric profile, allowing researchers to differentiate between endogenous and exogenous compounds in complex biological matrices.
Metabolic Studies
The compound plays a crucial role in metabolic studies of aripiprazole and related pharmaceuticals. As 2,3-DCPP is a metabolite of aripiprazole, the deuterated version allows researchers to track metabolic pathways with greater precision due to the isotopic labeling.
Structure-Activity Relationship Studies
Researchers utilize N-(2,3-Dichlorophenyl)piperazine-d8 in structure-activity relationship studies of dopamine receptor ligands. The compound provides insights into how structural modifications affect binding affinity and receptor activation, particularly for dopamine D₂ and D₃ receptors.
| Supplier | Location | Contact Information |
|---|---|---|
| Chemsky International Co., Ltd. | Shanghai, China | Tel: 021-50135380, Email: shchemsky@sina.com |
| Nanjing Shizhou Biology Technology Co., Ltd | Nanjing, China | Tel: 17301488900, Email: judy.xia@synzest.com |
| Medical Isotopes, Inc. | Not specified | Product number: D9310 |
Regulatory Status and Legal Considerations
Legal Status of Related Compounds
The non-deuterated parent compound, 2,3-dichlorophenylpiperazine (2,3-DCPP), has been prohibited in Japan and Hungary after being identified in seized designer drug samples. This suggests potential regulatory scrutiny for related compounds, including deuterated versions.
Researchers and organizations working with N-(2,3-Dichlorophenyl)piperazine-d8 should conduct thorough due diligence regarding current regulations in their jurisdictions, as the legal status of research chemicals can change based on emerging evidence of misuse or health concerns.
Related Compounds and Derivatives
Pharmaceutical Derivatives
The 2,3-dichlorophenylpiperazine structure serves as a key pharmacophore in several pharmaceutical compounds, including:
| Compound | Description |
|---|---|
| Aripiprazole | Atypical antipsychotic medication |
| Cariprazine | Treatment for schizophrenia and bipolar disorder |
| Brilaroxazine | Investigational antipsychotic (formerly RP5063) |
| Aripiptranyl (Abilifarnate) | Investigational pharmaceutical |
Several research compounds also incorporate the 2,3-dichlorophenylpiperazine scaffold, including FAUC-365, CJB-090, NGB 2849, PG-01037, and others that are under investigation for various therapeutic applications.
Positional Isomers
The positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) exhibits different pharmacological properties compared to 2,3-DCPP. It functions as a serotonin releaser via the serotonin transporter and demonstrates β₁-adrenergic receptor blocking activity, albeit with relatively modest affinity for both targets.
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